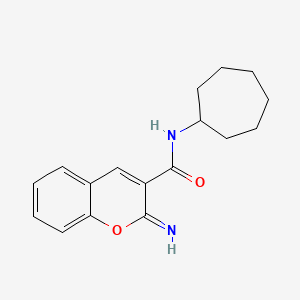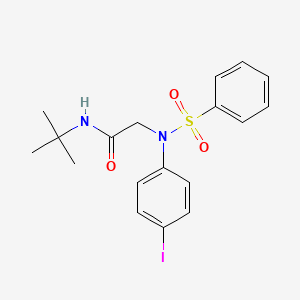
N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea, also known as AG-490, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. AG-490 is a potent inhibitor of Janus kinase 2 (JAK2), which is a key enzyme involved in the regulation of cytokine signaling pathways.
Mecanismo De Acción
N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea exerts its pharmacological effects by inhibiting the activity of JAK2, which is a key enzyme involved in cytokine signaling pathways. JAK2 is responsible for the phosphorylation and activation of signal transducers and activators of transcription (STATs), which are transcription factors that regulate the expression of genes involved in cell growth, differentiation, and survival. By inhibiting JAK2 activity, N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea prevents the activation of STATs and downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has been shown to induce apoptosis, inhibit angiogenesis, and reduce invasion and metastasis. In inflammation and autoimmune disorders, N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has been shown to reduce inflammation, promote tissue repair, and enhance immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has several advantages for lab experiments, including its high potency, selectivity, and specificity for JAK2 inhibition. N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has some limitations, including its potential toxicity and off-target effects, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea research, including the development of more potent and selective JAK2 inhibitors, the investigation of N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea combination therapy with other anti-cancer agents, and the exploration of N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea therapeutic applications in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the elucidation of the molecular mechanisms underlying N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea pharmacological effects may provide insights into the development of novel therapeutic strategies for various diseases.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has been shown to inhibit the growth and proliferation of various cancer cell lines, including leukemia, breast, colon, and prostate cancer cells. N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
In inflammation and autoimmune disorders, N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has been shown to inhibit cytokine signaling pathways, which play a crucial role in the pathogenesis of these diseases. N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-17(2)7-13-12(14(23)8-17)9-19-15(21-13)22-16(24)20-11-5-3-4-10(18)6-11/h3-6,9H,7-8H2,1-2H3,(H2,19,20,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVLHRITBQSTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)NC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4655132.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4655134.png)

![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4655149.png)
![3-(1,3-benzodioxol-5-yl)-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4655157.png)
![N-(2-{[(2,2-dimethyl-3,7-dioxo-2,3-dihydropyrano[2,3-g]chromen-4(7H)-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B4655162.png)
![4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B4655170.png)
![5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4655176.png)
![methyl [4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate](/img/structure/B4655177.png)
![N-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4655182.png)
![4-[(ethylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4655185.png)
![N-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4655192.png)
![N-[5-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4655200.png)